8-amino-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one
Description
8-Amino-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one is a bicyclic compound featuring a seven-membered azepine ring fused to a benzene ring. The amino (-NH₂) group at the 8-position and the ketone (-C=O) at the 1-position define its core structure. Commercial availability (e.g., via Alichem and Crysdot) highlights its relevance in drug discovery .
Structure
3D Structure
Properties
IUPAC Name |
8-amino-2,3,4,5-tetrahydro-2-benzazepin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-8-4-3-7-2-1-5-12-10(13)9(7)6-8/h3-4,6H,1-2,5,11H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTNSBFKKRPRPKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)N)C(=O)NC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1022972-01-5 | |
| Record name | 8-amino-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-amino-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aniline derivatives with cyclic ketones, followed by cyclization and reduction steps . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the benzazepine ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
8-amino-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted benzazepines .
Scientific Research Applications
Chemical Properties and Structure
8-amino-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one has the molecular formula and a molecular weight of approximately 176.22 g/mol. The compound features a bicyclic structure that includes a benzene ring fused to a seven-membered azepine ring, with an amino group at the 8-position. This structural configuration is crucial for its biological activity.
Anticonvulsant Activity
Research has indicated that derivatives of benzazepine compounds exhibit anticonvulsant properties. For instance, studies have shown that related compounds can modulate neurotransmitter systems involved in seizure activity. The mechanism often involves the enhancement of GABAergic transmission or inhibition of excitatory neurotransmitters .
Case Study:
A study published in Nature demonstrated that certain benzazepine derivatives significantly reduced seizure frequency in animal models. The results suggested that these compounds could serve as potential treatments for epilepsy .
Antidepressant Properties
The structural characteristics of this compound suggest it may interact with serotonin receptors, which are crucial in the treatment of depression. Preliminary studies indicate that modifications to the benzazepine structure can enhance its affinity for these receptors .
Case Study:
In a clinical trial involving patients with major depressive disorder, modifications of similar compounds showed promise in improving mood and reducing depressive symptoms compared to traditional SSRIs (Selective Serotonin Reuptake Inhibitors) .
Antimicrobial Activity
Recent investigations have highlighted the antimicrobial properties of this compound and its derivatives. These compounds have been tested against various bacterial strains and shown to possess significant antibacterial activity.
Research Findings:
A study evaluated the antibacterial efficacy of several benzazepine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that some derivatives exhibited superior activity compared to standard antibiotics like ampicillin .
Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 8-amino-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Positional Isomers and Substitution Patterns
- 8-Chloro-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one Synthesized via the Schmidt reaction from 7-chloro-1-tetralone, this analog replaces the amino group with chlorine .
- 1-Amino-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one Positional isomerism shifts the amino group to the 1-position. This alters hydrogen-bonding interactions and steric accessibility, likely leading to divergent biological activity (e.g., receptor selectivity) .
Ring Saturation and Heteroatom Variations
- 8-Amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one Partial saturation (dihydro vs. tetrahydro) affects ring flexibility and conformation, influencing binding to rigid enzyme active sites .
- 3,4-Dihydro-2H-1,5,2-benzo[f]dithiazepin-3-one 1,1-dioxides Sulfur atoms in the dithiazepine ring modify electronic properties and metabolic stability compared to nitrogen-rich benzazepinones .
Functional Group Modifications
- tert-Butyl 8-Amino-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate A carbamate-protected derivative () improves solubility and serves as an intermediate in peptide coupling reactions.
Ethyl 3-Phthalimido-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one-1-acetate
Esterification at the 1-position enhances hydrolytic stability but may reduce cell permeability .
Pharmacological Implications
- Receptor Interactions: The 8-amino group’s hydrogen-bonding capability may enhance affinity for aminergic receptors (e.g., dopamine D₂), as seen in GPCR-targeted analogs .
- Metabolic Stability : Chloro and phthalimido analogs () may exhibit longer half-lives due to reduced oxidative metabolism.
- Solubility: Hydrochloride salts (e.g., 8-amino-2-benzazepin-3-one dihydrochloride in ) improve aqueous solubility for in vivo studies.
Comparative Data Table
Biological Activity
8-Amino-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one (CAS No. 1022972-01-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its role as an acetylcholinesterase (AChE) inhibitor and its implications for neuropharmacology.
- Molecular Formula : CHNO
- Molecular Weight : 176.22 g/mol
- Structure : The compound features a benzazepine core, which is known for its diverse pharmacological properties.
Acetylcholinesterase Inhibition
One of the primary biological activities of this compound is its inhibition of acetylcholinesterase (AChE), an enzyme crucial for neurotransmission.
Research Findings:
- In vitro studies demonstrated that this compound exhibits significant AChE inhibitory activity with an IC value of approximately 27.79 nM , making it substantially more potent than galantamine, which has an IC of about 1.92 µM .
- The compound was tested on neuro-2A cells and showed no toxicity at concentrations up to 100 µM , indicating a favorable safety profile .
| Compound | IC (nM) | Toxicity Threshold (µM) |
|---|---|---|
| This compound | 27.79 | >100 |
| Galantamine | 1920 | >50 |
The inhibition of AChE by this compound involves binding to the enzyme's active site. Molecular docking studies suggest that the compound forms stable interactions within the enzyme's gorge, specifically engaging with critical residues that stabilize the enzyme-inhibitor complex .
Study on Neurotoxicity and AChE Activity
A study conducted on neuro-2A cells assessed the cytotoxicity and AChE inhibition of various compounds including 8-amino derivatives. The findings indicated that this compound not only inhibited AChE effectively but also maintained a non-toxic profile at higher concentrations .
Comparative Analysis with Other Compounds
A comparative analysis highlighted that while traditional AChE inhibitors like donepezil and rivastigmine have been widely used in treating Alzheimer's disease, the novel benzazepine derivative shows promise due to its superior potency and lower toxicity .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
